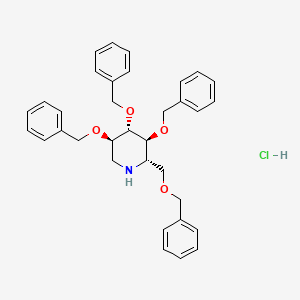

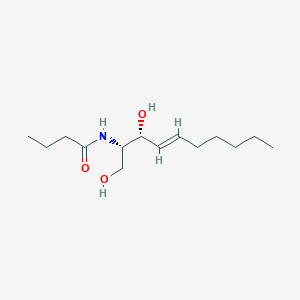

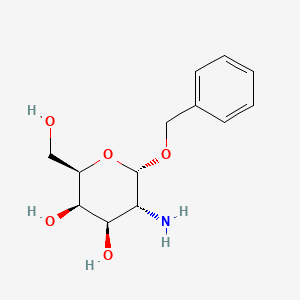

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

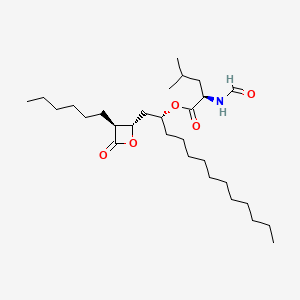

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a chemical compound known for its role as an inhibitor of O-linked glycosylation. This compound is often used in biochemical and biomedical research due to its ability to interfere with glycosylation processes, which are crucial for the proper functioning of many biological molecules .

Mechanism of Action

Target of Action

The primary target of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is the β1,3-galactosyltransferase enzyme involved in O-glycosylation elongation . This enzyme plays a crucial role in the extension of O-glycan chains, a process vital for various cellular functions.

Mode of Action

This compound acts as a competitive inhibitor of O-glycan chain extension . It mimics the structure of GalNAc-α-1-O-serine/theonine, the natural substrate of the β1,3-galactosyltransferase enzyme . By binding to the active site of the enzyme, it prevents the natural substrate from attaching, thereby inhibiting the extension of the O-glycan chain .

Biochemical Pathways

The inhibition of O-glycan chain extension by this compound affects the O-glycosylation pathway . This pathway is responsible for the addition of sugar moieties to proteins, which is crucial for protein stability, localization, and function. The disruption of this pathway can have downstream effects on various cellular processes that depend on glycosylated proteins.

Pharmacokinetics

It is known to be soluble in methanol , which suggests that it may be well-absorbed in the body. It is stored at -20° C, indicating that it may require specific storage conditions to maintain its stability and efficacy .

Result of Action

The inhibition of O-glycan chain extension by this compound can lead to changes in the function of glycosylated proteins . For example, it has been shown to suppress mucin biosynthesis and inhibit MUC1 expression in breast cancer cell line MDF-7 . Mucins are heavily glycosylated proteins that play a role in cell signaling, protection, and lubrication.

Biochemical Analysis

Biochemical Properties

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is soluble in methanol . It is used in biochemical reactions, particularly in proteomics research

Temporal Effects in Laboratory Settings

This compound is stable and can be stored at -20° C . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied.

Preparation Methods

The synthesis of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside typically involves the protection and modification of appropriate pyranose sugar derivatives. One common method includes the benzylation of 2-amino-2-deoxy-D-galactose, followed by acetylation to yield the desired compound . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution where the benzyl group can be replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside has a wide range of applications in scientific research:

Chemistry: It is used as a substrate for studying glycosyltransferase enzymes.

Industry: It is used in the production of glycosylation inhibitors for various biochemical applications.

Comparison with Similar Compounds

Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is unique due to its specific inhibition of O-linked glycosylation. Similar compounds include:

Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside: Also an inhibitor of glycosylation but with different functional groups.

Benzyl N-acetyl-alpha-D-galactosaminide: Another glycosylation inhibitor with similar applications.

These compounds share similar structures and functions but differ in their specific chemical properties and applications.

Properties

IUPAC Name |

(2R,3R,4R,5R,6S)-5-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c14-10-12(17)11(16)9(6-15)19-13(10)18-7-8-4-2-1-3-5-8/h1-5,9-13,15-17H,6-7,14H2/t9-,10-,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTAXQWRKKWROR-LBELIVKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaen-3-one](/img/structure/B1141125.png)

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)